1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(20(8-1-2-9-20)16-4-3-10-28-16)21-12-18-23-22-17-6-5-15(24-25(17)18)14-7-11-27-13-14/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLKLXILRMANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a triazole moiety, and a cyclopentanecarboxamide group. The structural complexity suggests diverse interactions with biological targets.
| Component | Structure |
|---|---|
| Thiophene | Thiophene |
| Triazolo[4,3-b]pyridazine | Triazolo |
| Cyclopentanecarboxamide | - |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the compound may exert similar effects due to its structural analogies to known anticancer agents .
Antimicrobial Activity
The presence of thiophene and triazole rings in the compound is associated with antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth and possess antifungal activity . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is a common pathway for anti-inflammatory agents. Compounds derived from thiophene and triazole structures have been reported to selectively inhibit COX-1 and COX-2 enzymes, thereby reducing inflammation . This suggests that the compound may also have potential in treating inflammatory conditions.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities to other biologically active compounds:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and cancer progression.
- Membrane Disruption : Possible interference with microbial cell membranes leading to cell death.
Case Studies
- Anticancer Activity : A study on triazole derivatives demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range . The compound's structure suggests it may act similarly.
- Anti-inflammatory Research : A review highlighted several thiophene-based compounds that exhibited strong COX inhibition and reduced pro-inflammatory cytokine levels in animal models .
- Antimicrobial Studies : Research on related thiophene derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a variety of biological activities, particularly in the realm of anticancer research. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further investigation.
Anticancer Activity
Research has shown that derivatives of thiophene and triazole structures possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide have demonstrated promising activity against human cancer cell lines such as MCF7 and HepG2. These compounds often exhibit IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Studies
Several studies have investigated the efficacy of thiophene-based compounds in cancer treatment:
-
Study on Antitumor Activity
A study highlighted the synthesis of various thiophene derivatives and their evaluation against a panel of cancer cell lines. The results indicated that specific modifications to the thiophene ring significantly enhanced cytotoxicity. Compounds with similar structural motifs to this compound showed IC50 values as low as 0.25 μM against HepG2 cells . -
Mechanistic Insights
Another study provided insights into the mechanisms by which these compounds exert their anticancer effects. It was found that they could induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.25 | Apoptosis via AMPK pathway |
| Compound B | MCF7 | 0.49 | Cell cycle arrest |
| Compound C | A549 | 3.35 | Inhibition of DNA repair mechanisms |
Q & A
Basic Question
- Recrystallization : Use ethanol/water (4:1) or DMF/H₂O mixtures to remove unreacted precursors ( achieved 76% purity via this method).
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) for polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
How can researchers address discrepancies in biological activity data across different assays?
Advanced Question
- Assay Validation : Standardize conditions (e.g., pH, temperature, cell lines) to minimize variability. used Staphylococcus aureus ATCC 25923 for consistent antibacterial evaluation.
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antibiotics).
- Mechanistic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm target binding specificity .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability ( relied on DMF, which complicates large-scale work).
- Catalyst Optimization : Transition from Pd-based catalysts () to cheaper alternatives (e.g., CuI) for cost-effective scaling.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure reproducibility .
How can salt forms of this compound be synthesized to enhance solubility?
Basic Question
- Acid/Base Reactions : React the free base with HCl or citric acid in ethanol to form hydrochloride or citrate salts.
- Characterization : Use DSC (differential scanning calorimetry) to confirm salt formation (melting point shifts by 10–20°C). demonstrated this for triazolothiadiazine carboxylic acid salts .
What computational tools are suitable for predicting the compound’s physicochemical properties?
Advanced Question
- LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
- pKa Prediction : Employ SPARC or ChemAxon to determine ionization states at physiological pH.
- ADMET Profiling : SwissADME or ADMETlab 2.0 can predict bioavailability, metabolic stability, and toxicity .
How should researchers handle safety concerns during synthesis and handling?
Basic Question
- Hazard Identification : Review Safety Data Sheets (SDS) for precursors (e.g., notes "no known hazard" for similar triazolopyridazines).
- PPE : Use nitrile gloves, lab coats, and fume hoods when handling solvents like DMF or thiophene derivatives.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal, following EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
